molecular formula C16H18N2O3 B2401800 4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile CAS No. 2097927-25-6

4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile

Cat. No.: B2401800
CAS No.: 2097927-25-6
M. Wt: 286.331
InChI Key: RWZSHXLCPFDJCJ-UHFFFAOYSA-N
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Description

4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile is a complex organic compound featuring both azetidine and oxetane rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and synthetic organic chemistry due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . The process begins with the preparation of the azetidine and oxetane intermediates, followed by their coupling under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile is unique due to its combination of azetidine and oxetane rings, which confer distinct chemical and biological properties. This dual-ring structure is relatively rare and offers unique opportunities for chemical modifications and biological applications .

Properties

IUPAC Name

4-[3-(oxolan-3-ylmethoxy)azetidine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-7-12-1-3-14(4-2-12)16(19)18-8-15(9-18)21-11-13-5-6-20-10-13/h1-4,13,15H,5-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZSHXLCPFDJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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